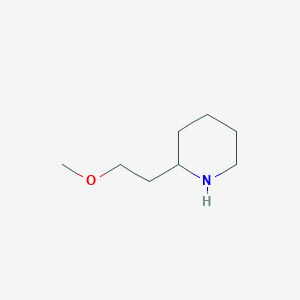

2-(2-Methoxyethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHXKGNBNMJSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-Methoxyethyl)piperidine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(2-Methoxyethyl)piperidine, a valuable heterocyclic building block in medicinal chemistry. The primary focus is on a robust and scalable two-step synthesis commencing with the alkylation of 2-picoline to yield 2-(2-methoxyethyl)pyridine, followed by its catalytic hydrogenation. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers a comparative analysis of the methodologies. Emphasis is placed on ensuring scientific integrity, reproducibility, and safety. All procedural details are supported by authoritative references to peer-reviewed literature.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone of modern pharmaceutical design, present in a multitude of FDA-approved drugs and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological properties such as receptor binding, bioavailability, and metabolic stability. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. This guide offers a detailed roadmap for its efficient synthesis, empowering researchers to access this important molecule with confidence.

Strategic Overview of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially scalable approach involves the construction and subsequent reduction of a substituted pyridine ring. An alternative, though often more complex, strategy involves the cyclization of a suitably functionalized acyclic precursor. This guide will focus on the former, more prevalent method, while briefly touching upon the latter for completeness.

Caption: Figure 1. Overview of synthetic strategies for this compound.

Part I: Synthesis of the Precursor, 2-(2-Methoxyethyl)pyridine

The initial phase of the synthesis focuses on the creation of the substituted pyridine ring. The most common and effective method is the alkylation of 2-picoline (2-methylpyridine) via its lithiated intermediate.

Mechanistic Rationale

The methyl group of 2-picoline is weakly acidic due to the electron-withdrawing nature of the pyridine ring.[2] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), results in the deprotonation of the methyl group to form 2-picolyllithium.[2] This carbanionic species is a potent nucleophile that readily participates in an SN2 reaction with an appropriate electrophile, in this case, a 2-methoxyethyl halide.

Caption: Figure 2. Mechanism of 2-picoline alkylation.

Detailed Experimental Protocol: Alkylation of 2-Picoline

Safety Precaution: This procedure involves pyrophoric n-butyllithium and flammable solvents. It must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a properly functioning fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves, must be worn.[3]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Picoline | 93.13 | 10.0 g (10.6 mL) | 0.107 | 1.0 |

| Anhydrous THF | - | 200 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 47.2 mL | 0.118 | 1.1 |

| 2-Bromoethyl methyl ether | 138.99 | 16.4 g (11.8 mL) | 0.118 | 1.1 |

Procedure:

-

Reactor Setup: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF, 200 mL) and 2-picoline (10.0 g, 0.107 mol) are added to the flask via syringe.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (47.2 mL of a 2.5 M solution in hexanes, 0.118 mol) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color indicates the formation of the picolyllithium anion. The solution is stirred at -78 °C for an additional hour.

-

Alkylation: 2-Bromoethyl methyl ether (16.4 g, 0.118 mol) is added dropwise to the cold solution over 20 minutes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is cautiously quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 75 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-(2-methoxyethyl)pyridine.

Characterization of 2-(2-methoxyethyl)pyridine

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~195-197 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5 (d, 1H), 7.6 (t, 1H), 7.1-7.2 (m, 2H), 3.7 (t, 2H), 3.3 (s, 3H), 3.0 (t, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5, 149.0, 136.5, 122.5, 121.0, 70.0, 58.5, 40.0 |

| MS (EI) | m/z (%): 137 (M+), 106, 92, 78 |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Part II: Catalytic Hydrogenation to this compound

The second and final stage of the synthesis is the reduction of the aromatic pyridine ring to the saturated piperidine ring. Catalytic hydrogenation is the most direct and atom-economical method for this transformation.[4]

Mechanistic Rationale and Catalyst Selection

The hydrogenation of a pyridine ring is a challenging reduction due to its aromatic stability.[4] This transformation requires a potent heterogeneous catalyst and a source of hydrogen, typically pressurized H₂ gas. Platinum(IV) oxide (PtO₂, Adam's catalyst) is a highly effective and commonly used catalyst for this purpose.[5] The reaction is typically performed in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen. This protonation activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atoms of the substrate and product.[5] The active catalyst, platinum black, is formed in situ from the reduction of PtO₂ by hydrogen.

Caption: Figure 3. Workflow for catalytic hydrogenation of the pyridine precursor.

Detailed Experimental Protocol: Hydrogenation

Safety Precaution: This procedure involves flammable hydrogen gas under high pressure and a potentially pyrophoric catalyst. It must be performed in a dedicated high-pressure reactor (autoclave) by trained personnel. A blast shield is mandatory. The catalyst, especially after the reaction, can ignite if exposed to air while dry.[6]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Catalyst Loading |

| 2-(2-Methoxyethyl)pyridine | 137.19 | 10.0 g | 0.073 | - |

| Glacial Acetic Acid | 60.05 | 100 mL | - | - |

| Platinum(IV) Oxide (PtO₂) | 227.08 | 0.50 g | 0.0022 | ~3 mol% |

Procedure:

-

Reactor Charging: To the stainless-steel vessel of a high-pressure autoclave, add 2-(2-methoxyethyl)pyridine (10.0 g, 0.073 mol) and glacial acetic acid (100 mL).

-

Catalyst Addition: Carefully add platinum(IV) oxide (0.50 g) to the solution.

-

Reaction Setup: Securely seal the reactor according to the manufacturer's instructions. Purge the reactor vessel three times with nitrogen, followed by three purges with hydrogen gas to remove all air.[7]

-

Hydrogenation: Pressurize the reactor with hydrogen to 50-70 bar (approximately 725-1015 psi).[5] Begin vigorous mechanical stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 6-10 hours.

-

Work-up: Once hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.[6]

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Crucially, do not allow the filter cake to dry. Keep it wet with solvent or water during filtration to prevent ignition. Quench the filter cake with copious amounts of water after filtration.[6]

-

Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. The aqueous layer is then made strongly basic (pH > 12) with 10 M NaOH. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation if necessary.

Characterization of this compound

| Property | Expected Value |

| Appearance | Colorless liquid |

| Boiling Point | ~185-190 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.5-3.6 (m, 2H), 3.3 (s, 3H), 3.1 (m, 1H), 2.6-2.8 (m, 2H), 1.4-1.8 (m, 8H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 72.0, 59.0, 57.0, 46.5, 36.0, 32.5, 26.0, 24.5 |

| MS (EI) | m/z (%): 143 (M+), 112, 98, 84 |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Comparative Analysis and Alternative Approaches

While the two-step pyridine route is highly effective, it's important for researchers to be aware of alternative strategies.

| Method | Advantages | Disadvantages |

| Pyridine Alkylation & Hydrogenation | High yields, scalable, readily available starting materials. | Requires handling of pyrophoric organolithiums and high-pressure hydrogenation. |

| Intramolecular Cyclization | Can offer high stereocontrol from chiral precursors.[8] | Often involves multi-step synthesis of the acyclic precursor, may have lower overall yields. |

Intramolecular cyclization strategies, such as the reductive amination of δ-amino ethers or ring-closing metathesis, can be powerful tools, especially for accessing stereochemically defined piperidines.[1] However, these routes typically require more complex starting materials and may not be as straightforward for large-scale production compared to the pyridine hydrogenation pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the alkylation of 2-picoline followed by catalytic hydrogenation of the resulting 2-(2-methoxyethyl)pyridine. This guide has provided detailed, actionable protocols grounded in established chemical principles and supported by the scientific literature. By adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.

- Stanford Environmental Health & Safety. (n.d.).

- Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

- Washington State University. (n.d.).

- Safety Precaution of Hydrogen. (n.d.).

- Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Zhang, J., et al. (2013). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry, 52(15), 8415-8427.

- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.

- Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

- Wikipedia. (2024). 2-Methylpyridine.

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Methylpiperidine(109-05-7) 1H NMR spectrum.

- Sreenivasulu, R., et al. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

- Al-Hadedi, A. A. M., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.

- Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.

- CN101698659B - Synthesis method of 2-pyridine formaldoxime. (n.d.).

- Catharino, R. R., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 17, 1035-1040.

- NIST. (n.d.). Piperidine. NIST WebBook.

- Sreenivasulu, R., et al. (2015).

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368).

- Wiley. (n.d.). Piperidine. SpectraBase.

- Organic Syntheses. (n.d.).

- NIST. (n.d.). 2-Methylpiperidine. NIST WebBook.

- Inagi, S., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(29), 13249-13257.

- Furlan, M., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6285.

- ResearchGate. (2018). How to synthesis 2-methyl pyridin (2-Picoline)

- PubChem. (n.d.). 2-Piperidin-2-ylethanol.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine. NIST WebBook.

- CN1506354A - Synthesis process of pyridine and methyl pyridine. (n.d.).

- Goti, G., et al. (2021).

- Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.

- Ryng, S., et al. (2004). Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines. Molecules, 9(1), 1-8.

- Forgo, P., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 13(4), e202400475.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]

An In-depth Technical Guide to 2-(2-Methoxyethyl)piperidine: Structure, Properties, and Synthesis

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile template for engaging a wide array of biological targets.[2] Within this important class of heterocycles, 2-substituted piperidines are of particular interest as they introduce a chiral center and a vector for exploring chemical space adjacent to the core ring. This guide provides an in-depth technical overview of 2-(2-Methoxyethyl)piperidine, a functionalized building block with significant potential in drug discovery and synthetic chemistry. We will delve into its core chemical and physical properties, structural nuances, predictable spectral characteristics, and a detailed, field-proven synthetic protocol.

Molecular Structure and Stereochemistry

This compound possesses a six-membered saturated nitrogen heterocycle substituted at the C2 position with a methoxyethyl group. The presence of a substituent at the C2 position renders the molecule chiral, existing as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

Conformational Analysis

Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize angular and torsional strain.[1] This gives rise to two distinct chair conformers that are in equilibrium. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and the axial hydrogens at C4 and C6, the conformer with the 2-(2-methoxyethyl) group in the equatorial position is significantly more stable and therefore predominates at equilibrium. The nitrogen lone pair can be oriented either axially or equatorially, with the equatorial conformation generally being more stable in non-polar environments.[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its common hydrochloride salt. Experimental data for this specific molecule is not widely published; therefore, some values are predicted based on closely related structures such as 2-methylpiperidine and 2-(2-hydroxyethyl)piperidine.[3][4][5]

| Property | This compound (Free Base) | This compound HCl | Reference |

| CAS Number | 858523-63-4 | 1185088-10-1 | [3][6] |

| Molecular Formula | C₈H₁₇NO | C₈H₁₈ClNO | [3][6] |

| Molecular Weight | 143.23 g/mol | 179.69 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid (Predicted) | White to off-white solid | [3][6] |

| Boiling Point | ~180-190 °C (Predicted) | Not Applicable | [3][4] |

| Melting Point | Not Applicable | Data not available | |

| Density | ~0.9 g/cm³ (Predicted) | Data not available | [3] |

| pKa (Conjugate Acid) | ~10.5 - 11.0 (Predicted) | Not Applicable | [3] |

| Solubility | Soluble in water and common organic solvents | Soluble in water | [3] |

Spectroscopic Analysis

-

¹H NMR (Proton NMR):

-

~3.3 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.

-

~3.5-3.7 ppm (m, 2H): A multiplet for the two protons of the methylene group attached to the ether oxygen (-CH₂-O-).

-

~2.5-3.1 ppm (m, 3H): Multiplets corresponding to the protons on carbons adjacent to the nitrogen (C2-H and C6-H₂).

-

~1.1-1.9 ppm (m, 8H): A complex series of overlapping multiplets for the remaining piperidine ring protons (C3, C4, C5) and the ethyl linker protons (-CH₂-C-).

-

Broad singlet (1H): A broad, exchangeable signal for the N-H proton, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

~59 ppm: Signal for the methoxy carbon (-OCH₃).

-

~73 ppm: Signal for the methylene carbon attached to the ether oxygen (-CH₂-O-).

-

~55-60 ppm: Signal for the C2 carbon of the piperidine ring.

-

~46 ppm: Signal for the C6 carbon of the piperidine ring.

-

~20-35 ppm: A cluster of signals for the remaining C3, C4, C5 ring carbons and the ethyl linker carbon (-CH₂-C-).

-

-

IR (Infrared) Spectroscopy:

-

3300-3350 cm⁻¹ (weak-medium, sharp): N-H stretching vibration.

-

2930-2960 cm⁻¹ (strong): C-H stretching from the piperidine ring and ethyl group.

-

2850 cm⁻¹ (medium): C-H stretching from the methoxy group.

-

~1115 cm⁻¹ (strong): C-O-C asymmetric stretching of the ether linkage.

-

1450-1470 cm⁻¹: C-H bending vibrations.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 143 for the free base.

-

Base Peak: Likely m/z = 98, corresponding to the loss of the methoxyethyl side chain via alpha-cleavage, a characteristic fragmentation pattern for N-alkyl amines.

-

Synthesis and Purification

The most direct and reliable method for the laboratory-scale synthesis of this compound is via the etherification of its alcohol precursor, 2-(2-hydroxyethyl)piperidine. This transformation is a classic example of the Williamson Ether Synthesis.[10][11] The precursor itself can be synthesized via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[12][13]

Experimental Protocol: Williamson Ether Synthesis of this compound

Causality: This protocol utilizes a strong base (Sodium Hydride, NaH) to deprotonate the hydroxyl group of the starting material, forming a potent alkoxide nucleophile. This nucleophile then displaces a halide from a methylating agent in a classic Sₙ2 reaction to form the desired ether.[10] Anhydrous conditions are critical as NaH reacts violently with water, and the presence of water would quench the alkoxide intermediate.

Materials:

-

2-(2-Hydroxyethyl)piperidine (1.0 eq)[4]

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (CH₃I) (1.2 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the 60% NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

-

Alkoxide Formation: Dissolve 2-(2-hydroxyethyl)piperidine in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH slurry at 0 °C. Rationale: Slow addition is crucial to control the evolution of hydrogen gas produced during deprotonation.

-

Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium alkoxide.

-

Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide dropwise via syringe or dropping funnel. Rationale: The reaction is exothermic; cooling prevents potential side reactions and controls the reaction rate.

-

Reaction Completion: After the addition of methyl iodide, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Rationale: This step safely neutralizes any unreacted NaH. Add the quenching agent very slowly as the initial addition can be vigorous.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Williamson Ether Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block for drug discovery for several key reasons:

-

Scaffold for Analogs: The piperidine nitrogen is a secondary amine and can be readily functionalized via N-alkylation, N-acylation, or reductive amination to install a wide variety of substituents. This allows for the rapid generation of libraries of compounds to explore structure-activity relationships (SAR).

-

Pharmacokinetic Modulation: The methoxyethyl group can influence the molecule's properties. The ether linkage can act as a hydrogen bond acceptor, and the overall group increases lipophilicity compared to the parent alcohol, potentially improving properties like cell permeability and metabolic stability.

-

CNS-Active Compounds: The piperidine motif is prevalent in drugs targeting the central nervous system (CNS).[2] The properties of this compound make it an attractive starting point for the synthesis of novel CNS agents.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the care afforded to other substituted piperidines. The hydrochloride salt is classified as acutely toxic if swallowed (H301/H302) and causes skin and eye irritation (H315, H319).[3][6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 15144, 2-Piperidin-2-ylethanol; [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 7974, 2-Methylpiperidine; [cited 2026 Jan 6]. Available from: [Link]

-

NIST. 2-Methylpiperidine. In: NIST Chemistry WebBook [Internet]. Gaithersburg (MD): National Institute of Standards and Technology; [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 70151, Dipiperidinomethane; [cited 2026 Jan 6]. Available from: [Link]

-

Cao H, Zhang Y, Yang Z. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Mol Ther Nucleic Acids. 2017;9:242-250. Available from: [Link]

-

Ashenhurst J. The Williamson Ether Synthesis. Master Organic Chemistry [Internet]. 2014 Oct 24; [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 66991, 2-(2-Methoxyethyl)pyridine; [cited 2026 Jan 6]. Available from: [Link]

- Google Patents. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine. [cited 2026 Jan 6].

-

NIST. 2-(2-Hydroxyethyl)piperidine. In: NIST Chemistry WebBook [Internet]. Gaithersburg (MD): National Institute of Standards and Technology; [cited 2026 Jan 6]. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. [cited 2026 Jan 6]. Available from: [Link]

-

Cheméo. Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0). [cited 2026 Jan 6]. Available from: [Link].

- Google Patents. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. [cited 2026 Jan 6].

-

University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [cited 2026 Jan 6]. Available from: [Link]

-

Professor Dave Explains. Williamson Ether Synthesis [Video]. YouTube. 2018 Aug 29 [cited 2026 Jan 6]. Available from: [Link]

-

ResearchGate. The conformational preferences of fluorinated piperidine derivatives... [cited 2026 Jan 6]. Available from: [Link]

-

NIST. 2-(2-Hydroxyethyl)piperidine. In: NIST Chemistry WebBook [Internet]. Gaithersburg (MD): National Institute of Standards and Technology; [cited 2026 Jan 6]. Available from: [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [cited 2026 Jan 6]. Available from: [Link]

-

Dalton Transactions. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. [cited 2026 Jan 6]. Available from: [Link]

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [cited 2026 Jan 6]. Available from: [Link]

-

Wikipedia. Piperidine. [cited 2026 Jan 6]. Available from: [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [cited 2026 Jan 6]. Available from: [Link]

-

PrepChem. Synthesis of 2-(2-hydroxyethyl)piperazine. [cited 2026 Jan 6]. Available from: [Link]

-

PubMed. Effects of addition of a 2-methyl group to ethyl nipecotates (beta-meperidines) on receptor affinities and opiate agonist/antagonist activities. [cited 2026 Jan 6]. Available from: [Link]

-

NIST. 2-Methylpiperidine. In: NIST Chemistry WebBook [Internet]. Gaithersburg (MD): National Institute of Standards and Technology; [cited 2026 Jan 6]. Available from: [Link]

-

ResearchGate. Investigation of solvents for hydrogenation of pyridine 2s. [cited 2026 Jan 6]. Available from: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [cited 2026 Jan 6]. Available from: [Link]

-

National Institutes of Health. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [cited 2026 Jan 6]. Available from: [Link]

-

PubMed. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. [cited 2026 Jan 6]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 8082, Piperidine; [cited 2026 Jan 6]. Available from: [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Hydroxyethyl)piperidine [webbook.nist.gov]

- 5. 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylpiperidine [webbook.nist.gov]

- 8. 2-Methylpiperidine [webbook.nist.gov]

- 9. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 13. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-Methoxyethyl)piperidine Hydrochloride (CAS 1185088-10-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methoxyethyl)piperidine hydrochloride, alongside a survey of its commercial availability. The information herein is intended to support researchers and professionals in drug discovery and development in evaluating this compound for their specific applications.

Core Chemical Identity

This compound hydrochloride, identified by the CAS number 1185088-10-1, is a piperidine-based heterocyclic compound. The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1] The presence of the piperidine ring can enhance metabolic stability and improve pharmacokinetic properties, making its derivatives attractive for drug development.[1]

Physicochemical Properties

A summary of the known chemical and physical properties of this compound hydrochloride is presented below. It is important to note that while some suppliers provide basic information, detailed experimental data such as melting point, boiling point, and solubility are not consistently published. The data presented here is aggregated from various supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 1185088-10-1 | [2][3] |

| Chemical Name | This compound hydrochloride | [2][3] |

| Molecular Formula | C₈H₁₈ClNO | [4][5] |

| Molecular Weight | 179.69 g/mol | [4][6] |

| Physical Form | Solid | [2][3][6] |

| Purity | Typically offered at ≥95% or ≥97% | [2][3] |

| InChI Key | DIFYKXCYHJPLLJ-UHFFFAOYSA-N | [2][3] |

| SMILES | COCCC1NCCCC1.[H]Cl | [4][6] |

| Storage | Store at room temperature in an inert atmosphere. | [2][3] |

Synthesis and Manufacturing

A generalized synthetic workflow for such a transformation can be visualized as follows:

Caption: Generalized synthetic workflow for the preparation of this compound hydrochloride.

This diagram illustrates a plausible synthetic route, though the specific reagents, reaction conditions, and purification methods would require experimental optimization.

Applications in Research and Drug Development

The piperidine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] While there is a lack of specific published research detailing the biological activity or mechanism of action of this compound hydrochloride, it is commercially available as a research chemical and building block for the synthesis of more complex molecules.[4][6] Its structural similarity to other biologically active piperidine derivatives suggests its potential as a starting material or intermediate in the development of novel therapeutics.

For instance, various substituted piperidines have been investigated as ligands for a range of biological targets, including G protein-coupled receptors and ion channels. The specific substitution pattern on the piperidine ring plays a crucial role in determining the compound's biological activity and pharmacokinetic profile.[1] Researchers may acquire this compound for use in synthetic chemistry programs aimed at generating libraries of novel compounds for screening against various disease targets.

Safety and Handling

Based on the available safety data sheets from various suppliers, this compound hydrochloride is classified as a hazardous substance. The following is a summary of the key safety information.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3) [6]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) [2][3]

GHS Pictograms:

Hazard Statements:

-

H301: Toxic if swallowed.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

It is imperative that this compound be handled only by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Verified Suppliers

This compound hydrochloride is available from a number of chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased compound.

| Supplier | Product Number (Example) | Purity |

| Sigma-Aldrich | CBR00752 | Not specified; sold "as-is" for early discovery research[6] |

| ChemScene | CIAH987F2DD9 | 97%[2] |

| Ambeed, Inc. | AMBH303C4616 | 95%[3] |

| BLD Pharm | 1185088-10-1 | Not specified |

| Amerigo Scientific | CBB1130791 | Not specified; no analytical data collected[4] |

| Henan Coreychem Co., LTD | --- | 85.0-99.8%[5] |

Conclusion

This compound hydrochloride is a commercially available piperidine derivative with potential applications as a building block in medicinal chemistry and drug discovery. While detailed information on its biological activity and specific synthetic protocols are not widely published, its structural features make it a compound of interest for the synthesis of novel molecules. Researchers should exercise appropriate caution when handling this compound, adhering to the safety guidelines outlined by the supplier. The lack of extensive public data underscores the opportunity for further investigation into the properties and potential applications of this and related compounds.

References

-

Amerigo Scientific. This compound hydrochloride. [Link]

-

This compound hydrochloride, 97% Purity, C8H18ClNO, 10 grams. [Link]

-

PrepChem.com. Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. [Link]

-

PubChem. 2-(2-Phenoxyethyl)piperidine hydrochloride. [Link]

-

Chemexpress.cn. This compound hydrochloride CAS NO.1185088-10-1. [Link]

-

Next Peptide. 1185088-10-1 | this compound hydrochloride. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

-

Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. [Link]

-

PubChem. 2-Piperidin-2-ylethanol. [Link]

Sources

- 1. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 2. This compound hydrochloride | 1185088-10-1 [sigmaaldrich.cn]

- 3. This compound hydrochloride | 1185088-10-1 [sigmaaldrich.cn]

- 4. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 5. This compound,hydrochloride, CasNo.1185088-10-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemexpress.cn [chemexpress.cn]

Whitepaper: The 2-(2-Methoxyethyl)piperidine Scaffold in Modern Drug Discovery: A Mechanistic Overview

An in-depth technical guide has been requested on the mechanism of action of 2-(2-Methoxyethyl)piperidine. Initial research indicates a lack of specific pharmacological data for this exact compound. Therefore, this guide will address the topic from a medicinal chemistry perspective, treating this compound as a structural scaffold. The focus will be on the known mechanisms of action of pharmacologically active molecules that incorporate the piperidine moiety, with a particular emphasis on how substitutions on the piperidine ring, such as the 2-(2-methoxyethyl) group, influence target binding and overall activity. This approach will provide a comprehensive and scientifically grounded resource for researchers and drug development professionals by exploring the broader pharmacological context of this structural class.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2][3] This guide delves into the mechanistic implications of a specific, functionalized piperidine derivative: this compound. While this compound itself is not a known therapeutic agent, its structural motifs are integral to molecules targeting a range of receptors, including opioid, sigma (σ), and histamine H3 receptors. We will explore the structure-activity relationships that govern the interaction of piperidine-containing ligands with these targets, with a focus on how the 2-(2-methoxyethyl) substitution pattern can influence binding affinity, selectivity, and downstream signaling. This whitepaper will serve as a technical resource, providing insights into the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine heterocycle is a six-membered ring containing a nitrogen atom, which is a common feature in many natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating ligands that can precisely fit into the binding pockets of biological targets.[3] The nitrogen atom, which is typically protonated at physiological pH, often plays a crucial role in forming key ionic interactions with acidic residues in receptor binding sites.

The subject of this guide, this compound, introduces two key structural features to the basic piperidine ring:

-

A 2-position substitution: This creates a chiral center, allowing for stereospecific interactions with the target receptor.

-

A methoxyethyl group: This adds a flexible, polar side chain containing an ether linkage, which can act as a hydrogen bond acceptor and influence the molecule's overall lipophilicity and pharmacokinetic properties.

While direct pharmacological data on this compound is scarce, we can infer its potential contributions to a molecule's mechanism of action by examining more complex piperidine derivatives that are well-characterized.

Key Pharmacological Targets of Piperidine Derivatives

Opioid Receptors

A significant class of analgesics is based on the 4-phenylpiperidine scaffold, with fentanyl and meperidine being prominent examples. These compounds act as agonists at the μ-opioid receptor. The piperidine nitrogen is essential for their activity, forming a salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3.

While this compound does not fit the classic 4-phenylpiperidine template, the fundamental principle of the protonated nitrogen interaction remains relevant. In the context of opioid receptor ligands, the 2-(2-methoxyethyl) group could potentially:

-

Introduce steric hindrance: This might favor binding to one opioid receptor subtype over another.

-

Engage in additional interactions: The ether oxygen could form a hydrogen bond with a donor residue in the binding pocket, enhancing affinity.

-

Influence conformation: The side chain could help to orient the rest of the molecule in a conformation that is optimal for receptor activation.

Sigma (σ) Receptors

Sigma receptors, particularly the σ1 subtype, are a fascinating class of intracellular chaperones that have been implicated in a variety of neurological and psychiatric disorders. Many σ1 receptor ligands feature a piperidine or piperazine ring.[4][5][6] The piperidine moiety in these ligands is often a key element for achieving high affinity and selectivity.[4][6]

Studies on phenoxyalkylpiperidines have shown that substitutions on the piperidine ring can significantly impact σ1 receptor affinity.[7] For instance, a methyl group at the 4-position can confer optimal interaction.[7] The 2-(2-methoxyethyl) group on a piperidine scaffold intended for σ1 receptor binding could serve several purposes:

-

Modulation of Lipophilicity: The methoxyethyl group would alter the molecule's lipophilicity, which is a critical parameter for σ1 receptor binding.

-

Exploration of the Binding Pocket: The flexible side chain could probe for additional interactions within the receptor's binding site.

-

Fine-tuning of Selectivity: The specific substitution pattern could be used to dial in selectivity for the σ1 receptor over the σ2 subtype.

Histamine H3 Receptors

The histamine H3 receptor is a G protein-coupled receptor that acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of various neurotransmitters. H3 receptor antagonists and inverse agonists have therapeutic potential for treating cognitive disorders and other neurological conditions. Many potent H3 receptor ligands incorporate a piperidine ring in their structure.

In some dual-acting ligands, the piperidine moiety has been identified as a critical structural feature for conferring affinity at both the histamine H3 and σ1 receptors.[4][8] In such a context, the 2-(2-methoxyethyl) group could be envisioned to:

-

Optimize the presentation of the basic nitrogen: The side chain could influence the conformation of the piperidine ring, ensuring the nitrogen is correctly positioned for interaction with the H3 receptor.

-

Contribute to target selectivity: The specific nature of the side chain could be a determining factor in whether the molecule preferentially binds to the H3 receptor, the σ1 receptor, or both.

Hypothetical Mechanism of Action and Experimental Validation

Let us postulate a hypothetical molecule, "Compound X," which is a more complex derivative of this compound designed to target the σ1 receptor.

Hypothetical Structure of Compound X:

Postulated Binding Mode at the σ1 Receptor

Based on the known structure of the σ1 receptor and the binding modes of other piperidine-containing ligands, we can propose the following interactions for Compound X:

-

Ionic Interaction: The protonated nitrogen of the piperidine ring forms a salt bridge with the carboxylate side chain of glutamate 172 (Glu172), a key residue for ligand recognition in the σ1 receptor.

-

Hydrophobic Interactions: The lipophilic aromatic group of Compound X occupies a hydrophobic pocket within the receptor.

-

Accessory Interactions: The 2-(2-methoxyethyl) side chain extends into a secondary pocket, where the ether oxygen acts as a hydrogen bond acceptor, interacting with a donor residue such as a tyrosine or serine. The ethyl chain itself may form van der Waals interactions.

This proposed binding mode is depicted in the following logical diagram:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. iris.unict.it [iris.unict.it]

The Emerging Therapeutic Potential of 2-(2-Methoxyethyl)piperidine Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and synthetic tractability have made it a favored building block in the design of novel therapeutics.[1][3] This technical guide delves into a specific, yet underexplored, subclass: 2-(2-Methoxyethyl)piperidine derivatives. While direct and extensive research on this particular family of compounds is nascent, by examining structurally related analogs and the broader pharmacological context of piperidine derivatives, we can illuminate their promising therapeutic potential. This document serves as a roadmap for researchers and drug development professionals, synthesizing existing knowledge to guide future exploration into their analgesic, immunomodulatory, and central nervous system (CNS) activities.

The this compound Scaffold: A Primer

The core structure, this compound, features a piperidine ring substituted at the 2-position with a methoxyethyl group. The hydrochloride salt of this compound is commercially available, indicating its utility as a synthetic building block.[4][5][6][7] The presence of the methoxyethyl side chain introduces several key physicochemical properties that can influence pharmacological activity, including polarity, hydrogen bonding capability, and metabolic stability.

Potential as Potent Analgesic Agents

The piperidine scaffold is a well-established pharmacophore in the development of potent analgesics, most notably the fentanyl class of opioids.[3][8] Research into novel N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides has revealed extremely potent analgesic activity with high safety margins.[8] One particularly relevant compound, N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, was identified as a powerful analgesic with a rapid onset and a short duration of action, comparable to fentanyl.[8] This highlights the significant contribution of the methoxymethyl group at the 4-position to its potent analgesic effects. While the core scaffold in this instance is a 4-substituted piperidine, the potent activity conferred by the methoxy-containing substituent strongly suggests that derivatives of this compound could also exhibit significant analgesic properties, likely through interaction with opioid receptors.

Quantitative Data on Structurally Related Analgesics

| Compound | Analgesic Potency (Morphine = 1) | Lowest ED50 (mg/kg, IV in rats) | Safety Margin (LD50/lowest ED50) |

| N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | 4521 | Not explicitly stated in abstract | 25,211 |

| Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate | 10,031 | 0.00032 | Not explicitly stated in abstract |

Table 1: Analgesic properties of potent fentanyl analogs with methoxy-containing substituents. Data extracted from Arzneimittelforschung, 1976.[8]

Experimental Protocol: Tail Withdrawal Test for Analgesia

This protocol is a standard method for assessing the analgesic efficacy of novel compounds in rodents.

Objective: To determine the analgesic effect of a test compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.

Materials:

-

Tail-flick analgesia meter

-

Test compound (e.g., a this compound derivative)

-

Vehicle control (e.g., saline, DMSO)

-

Positive control (e.g., morphine)

-

Rodents (mice or rats)

Procedure:

-

Acclimatization: Allow animals to acclimate to the testing environment for at least 30 minutes before the experiment.

-

Baseline Latency: Gently restrain the animal and place the distal portion of its tail on the radiant heat source of the analgesia meter. The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after administration, measure the tail-flick latency again.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Potential as Immunomodulatory and Anti-inflammatory Agents

Research into structurally similar 1-(2-ethoxyethyl)piperidine derivatives has indicated a potential for immunomodulatory activity.[9] A computer-based prediction (PASS) for 1-(2-ethoxyethyl)-4-oktynyl-4-acyloxypiperidines suggested potential anesthetic, spasmolytic, and immunosuppressive effects. Subsequent in-vivo studies confirmed that these compounds possess myelostimulatory activity, which is a form of immunomodulation.[9] Given the close structural similarity between the ethoxyethyl and methoxyethyl groups, it is plausible that this compound derivatives could exhibit similar immunomodulatory properties.

Furthermore, the broader class of piperidine derivatives has been investigated for anti-inflammatory activity.[10] Some pyrazoline derivatives containing a piperidine moiety have shown promising anti-inflammatory effects with reduced ulcerogenic potential compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[10] This suggests that the piperidine scaffold can be a valuable component in the design of novel anti-inflammatory agents.

Potential as Central Nervous System (CNS) Agents

The piperidine nucleus is a common feature in many drugs acting on the central nervous system, including antipsychotics.[11] The pharmacological action of many neuroleptic agents involves antagonism of dopamine and serotonin receptors.[11][12] Various piperidine and piperazine derivatives have demonstrated promising activity at these receptors, suggesting their potential as antipsychotic agents.[11][13] While specific studies on the neuroleptic potential of this compound derivatives are lacking, the established role of the piperidine scaffold in CNS-active drugs warrants investigation into this area.

Illustrative Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: Potential mechanism of antipsychotic action via D2 receptor blockade.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives can be achieved through various established synthetic routes for substituted piperidines.[1] A common approach involves the modification of a pre-formed piperidine ring. For instance, N-alkylation of a suitable piperidine precursor is a straightforward method.

Due to the limited research specifically on this compound derivatives, a detailed SAR is yet to be established. However, based on the broader piperidine literature, several general principles can be inferred:

-

Stereochemistry: The stereochemistry at the 2-position of the piperidine ring is likely to be crucial for biological activity, as seen in many chiral piperidine-containing drugs.[14]

-

N-Substitution: The nature of the substituent on the piperidine nitrogen significantly influences pharmacological properties, including receptor affinity and selectivity.[8]

-

Further Substitution on the Piperidine Ring: Additional substituents on the piperidine ring can modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and screening of novel this compound derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. The available evidence from structurally related compounds strongly suggests potential for the development of novel analgesics, immunomodulators, and CNS-active agents. This technical guide provides a foundational framework to stimulate and guide further research into this intriguing class of molecules. Future efforts should focus on the systematic synthesis and pharmacological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development. The conformational and physicochemical properties imparted by the 2-(2-methoxyethyl) substituent may offer unique advantages in terms of receptor interaction and pharmacokinetic profiles, making this an exciting frontier for medicinal chemistry.

References

-

N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittelforschung. 1976;26(8):1548-51. [Link]

-

Iskakova, T.K., et al. (2014). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives. Procedia Chemistry, 10, 193-198. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Platelets. 2013;24(6):462-8. [Link]

-

Hughes, R.O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656-60. [Link]

-

Holtschulte, C., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 14(10), 1046-1061. [Link]

-

Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

-

Vasilevsky, S.F., & El-Sawy, E.R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. [Link]

-

Singh, H.P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-288. [Link]

-

Khan, M.A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(2). [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets. 2021;22(1):98-113. [Link]

-

de Paulis, T., et al. (1985). Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides. Journal of Medicinal Chemistry, 28(9), 1263-9. [Link]

-

Maryanoff, B.E., et al. (1994). Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of Medicinal Chemistry, 37(13), 1953-7. [Link]

-

Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 57-73. [Link]

-

Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

-

Vanover, K.E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

-

This compound hydrochloride. Amerigo Scientific. [Link]

-

Jin, W.Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(18), 3652-9. [Link]

-

Iwanami, S., et al. (1991). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. Journal of Medicinal Chemistry, 34(6), 1878-86. [Link]

-

Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 130507. [Link]

-

Neuroleptic Agent Toxicity. Medscape. [Link]

-

Shim, J.Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-59. [Link]

-

Dipankar, B., et al. (2012). Synthesis, Characterization and Evaluation of Analgesic, Anti-Inflammatory, Ulcerogenic Potential of Some 2-Pyrazoline Derivatives. Der Pharma Chemica, 4(4), 1679-1688. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. This compound hydrochloride | 1185088-10-1 [sigmaaldrich.cn]

- 5. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1185088-10-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 8. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on substituted piperidine synthesis

An In-Depth Technical Guide to the Synthesis of Substituted Piperidines: Strategies, Mechanisms, and Applications in Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that is ideal for interacting with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is a topic of paramount importance for researchers, scientists, and drug development professionals.[3] This guide provides a detailed overview of the core synthetic strategies, delving into the underlying mechanisms, practical applications, and the latest advancements in the field.

Intramolecular cyclization reactions are a direct and powerful approach to construct the piperidine ring. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond on an acyclic precursor.

Intramolecular Nucleophilic Substitution (SN2)

One of the most reliable methods for forming the piperidine ring is the intramolecular SN2 reaction.[4] This approach involves the displacement of a leaving group on a carbon chain by a nitrogen nucleophile. The stereochemistry of the starting material directly dictates the stereochemistry of the final product.

A classic example is the cyclization of an amino alcohol derivative. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. The amine then displaces this group to form the piperidine ring. The success of this reaction relies on the precursor being able to adopt a conformation that allows for efficient intramolecular attack.[4]

Experimental Protocol: Synthesis of (S)-3-Amino-1-benzylpiperidine [4]

-

Starting Material: An L-glutamic acid-derived 1,5-dimesylate.

-

Reagent: Benzylamine.

-

Procedure: The dimesylate is heated with benzylamine.

-

Reaction: The benzylamine performs a double SN2 reaction, displacing both mesylate groups to form the piperidine ring.

-

Outcome: (S)-3-amino-1-benzylpiperidine is obtained in 64% yield with 98% enantiomeric excess (ee).[4]

Reductive Amination of Dicarbonyls

The intramolecular reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents is another widely used strategy. This method involves the formation of an enamine or iminium ion intermediate, which is then reduced to the piperidine. The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.

Alkene Cyclization

Recent advances have focused on the cyclization of unsaturated amines. Gold- and palladium-catalyzed reactions have emerged as powerful tools for the oxidative amination of non-activated alkenes.[2] For instance, a gold(I) complex can catalyze the difunctionalization of a double bond, leading to the formation of the N-heterocycle and the introduction of an oxygen-containing substituent.[2]

Conceptual Workflow for Alkene Cyclization

Caption: General workflow for metal-catalyzed alkene cyclization.

Hydrogenation of Pyridine Derivatives: A Classic Approach

The catalytic hydrogenation of substituted pyridines is arguably the most common and scalable method for accessing the piperidine core.[2] This approach benefits from the wide availability of pyridine starting materials. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and, in the case of chiral substrates, high stereoselectivity.

Heterogeneous Catalysis

Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are frequently employed for pyridine hydrogenation. These reactions often require high pressures and temperatures.

Homogeneous Catalysis

More recently, homogeneous catalysts, particularly those based on rhodium and iridium, have gained prominence due to their ability to operate under milder conditions and offer greater control over stereoselectivity.[2][5] For instance, iridium(III) catalysts have shown remarkable functional group tolerance, allowing for the reduction of pyridines containing sensitive groups like nitro, azido, and bromo moieties.[5]

A rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids provides a three-step route to enantioenriched 3-substituted piperidines.[6] This method demonstrates excellent functional group tolerance and is scalable.[6]

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines [6]

-

Partial Reduction: Pyridine is partially reduced to a dihydropyridine.

-

Asymmetric Carbometalation: The dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with an arylboronic acid.

-

Final Reduction: The resulting tetrahydropyridine is reduced to the piperidine.

-

Utility: This method has been used in the formal syntheses of Preclamol and Niraparib.[6]

Cycloaddition Reactions: Convergent Synthesis

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer a convergent and stereocontrolled route to highly functionalized piperidines. This [4+2] cycloaddition involves the reaction of a 1-azadiene with a dienophile.

The use of chiral auxiliaries or chiral catalysts can render these reactions highly enantioselective.[7] A zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes has been developed, providing access to sophisticated aminopiperidine analogues.[7]

Conceptual Workflow for Aza-Diels-Alder Reaction

Caption: Stereoselective aza-Diels-Alder approach to piperidines.

Ring Expansion and Rearrangement Strategies

Innovative strategies involving ring expansion of smaller heterocycles or rearrangements of existing ring systems provide alternative pathways to substituted piperidines.

Pyrrolidine to Piperidine Ring Expansion

A catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and subsequent ring expansion, offers a concise route to chiral β-hydroxy piperidines.[8] This methodology has been successfully applied to the synthesis of the neurokinin-1 receptor antagonist, (+)-L-733,060.[8]

Aza-Petasis-Ferrier Rearrangement

A gold-catalyzed cyclization of N-homopropargyl amides leads to a cyclic imidate, which can be reduced and undergo a spontaneous Ferrier rearrangement to furnish a piperidin-4-one.[9] This sequence is highly modular and allows for the synthesis of N-unsubstituted piperidines.[9]

Modern Catalytic and Multicomponent Reactions

The field of piperidine synthesis has been significantly advanced by the development of novel catalytic systems and multicomponent reactions that allow for the rapid construction of molecular complexity.

Gold-Catalyzed Annulation

Gold catalysis has been employed in the annulation of N-allenamides and alkene-tethered oxime ethers to directly assemble piperidines.[10]

Cobalt-Catalyzed Radical Cyclization

Cobalt(II)-porphyrin complexes can catalyze the formation of piperidines from linear aldehydes via a radical cyclization of cobalt(III)-carbene radical intermediates.[11]

Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for piperidine synthesis. These reactions can be initiated by various catalysts and allow for the rapid assembly of complex piperidine structures.[12]

Comparative Summary of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| Intramolecular SN2 | Stereospecific, relies on pre-functionalized precursors. | High stereochemical control, reliable. | Requires multi-step synthesis of precursors. |

| Pyridine Hydrogenation | Widely applicable, scalable. | Access to a wide range of substitution patterns. | Can require harsh conditions, functional group tolerance can be an issue. |

| Aza-Diels-Alder | Convergent, good for complex targets. | High stereocontrol, rapid increase in complexity. | Limited availability of some dienes and dienophiles. |

| Ring Expansion | Access to specific substitution patterns. | Novel disconnections, access to unique structures. | Can be substrate-specific. |

| Modern Catalysis | Mild conditions, high functional group tolerance. | High efficiency and selectivity. | Catalyst cost and sensitivity can be a concern. |

Conclusion

The synthesis of substituted piperidines is a rich and evolving field. While traditional methods like pyridine hydrogenation and intramolecular cyclizations remain mainstays, modern catalytic and multicomponent strategies are continually expanding the toolbox of the synthetic chemist. The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the ability to synthesize ever more complex and medicinally relevant piperidine derivatives will continue to advance, fueling the engine of drug discovery.

References

- O'Neil, I. A. (2002). Recent advances in the synthesis of piperidones and piperidines. Contemporary Organic Synthesis, 9(3), 135-156.

- Zhang, J., & Schmalz, H. G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.

- Vitaku, E., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- BenchChem. (2025). Stereoselective Synthesis of Piperidine Derivatives.

- Vitaku, E., & Njardarson, J. T. (2023).

- Vitaku, E., & Njardarson, J.T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Cheong, P. H. Y. (2014).

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Vitaku, E., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Laschat, S., & Doye, S. (2004). Stereoselective Synthesis of Piperidines. Synthesis, 2004(12), 1983-2013.

- O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine.

- Kawahara, S., & Iwama, T. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (1), 101-106.

- de Bruin, B. (2019). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. Chemistry – A European Journal, 25(45), 10582-10586.

- Bower, J. F. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14457-14463.

- BIOENGINEER.ORG. (2025).

- Wang, C., & Zhang, F. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(3), e202200216.

- Kocienski, P. (2002). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online.

- Bower, J. F. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12513-12520.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. bioengineer.org [bioengineer.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Piperidine Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery